Atrazine-ring-UL-14C

説明

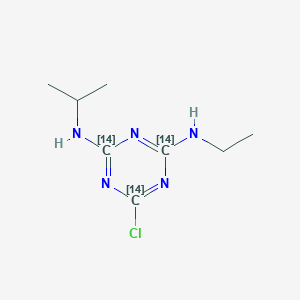

Structure

3D Structure

特性

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-NTDPGYSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486782 | |

| Record name | Atrazine-ring-UL-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-43-6 | |

| Record name | Atrazine-ring-UL-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Understanding and Utilizing Atrazine-ring-UL-14C

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Atrazine-ring-UL-14C, with a core focus on its specific activity. As a potent tool in metabolic, environmental fate, and pharmacokinetic studies, a comprehensive understanding of this radiolabeled compound's characteristics is paramount for experimental success and data integrity. This document moves beyond a simple recitation of facts to explain the underlying principles and practical methodologies essential for researchers in the field.

Introduction to this compound: A Powerful Tracer

Atrazine, a widely utilized herbicide, is a subject of intense scientific scrutiny due to its environmental persistence and potential endocrine-disrupting effects.[1] To trace its metabolic pathways and environmental distribution, researchers rely on isotopically labeled forms of the molecule. This compound, in which the carbon atoms of the triazine ring are uniformly labeled with Carbon-14 (¹⁴C), is a particularly valuable tool. The ¹⁴C isotope emits a low-energy beta particle, which can be readily detected and quantified, allowing for highly sensitive tracking of the atrazine molecule and its metabolites in various biological and environmental matrices.

The utility of this compound in research is fundamentally linked to a critical parameter: its specific activity .

The Concept of Specific Activity: More Than Just Radioactivity

In the context of radiochemistry, specific activity (SA) is a measure of the radioactivity of a substance per unit mass of that substance.[2] It is a crucial piece of information that allows a researcher to convert a measurement of radioactivity (e.g., in Curies or Becquerels) into a precise mass or molar quantity of the compound of interest.

Why is Specific Activity Critical?

-

Quantitative Analysis: It forms the bridge between radioactive counts and the actual mass of the substance, enabling quantitative analysis of metabolic rates, binding affinities, and environmental concentrations.

-

Experimental Design: Knowledge of the specific activity is essential for preparing solutions of a known molar concentration and for ensuring that the amount of radioactivity administered is appropriate for the experimental system and detection method.

-

Data Interpretation: Accurate specific activity values are fundamental to the correct interpretation of experimental results. Inaccurate values can lead to significant errors in calculated concentrations and kinetic parameters.

Specific activity can be expressed in two primary ways:

-

Mass Specific Activity: Radioactivity per unit mass (e.g., mCi/mg, Bq/g).

-

Molar Specific Activity: Radioactivity per mole (e.g., mCi/mmol, GBq/μmol).

The theoretical maximum specific activity for a compound singly labeled with ¹⁴C is approximately 62.4 mCi/mmol. For a molecule like this compound, which contains multiple ¹⁴C atoms, the theoretical maximum specific activity will be a multiple of this value, dependent on the number of labeled carbons.

This compound: Properties and Typical Specific Activity

Before delving into the determination of specific activity, it is essential to be familiar with the fundamental properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₁₄ClN₅ | PubChem[3] |

| Molecular Weight | 221.66 g/mol | PubChem[3] |

| Unlabeled Atrazine MW | 215.68 g/mol | PubChem[4][5][6] |

The specific activity of commercially available this compound can vary between different synthesis batches and suppliers. It is imperative to refer to the Certificate of Analysis (CoA) provided by the manufacturer for the precise specific activity of a given lot. However, based on published research, a typical range for the specific activity of ¹⁴C-labeled atrazine can be observed. For instance, one study reported a specific activity of 246 mCi/mmol for their [¹⁴C]atrazine[7], while another calculated a specific activity of 421.587 kBq/mg after mixing labeled and unlabeled atrazine[8].

Workflow for Utilization of this compound

The following diagram illustrates the typical workflow for a researcher utilizing this compound, emphasizing the central role of specific activity.

Caption: Workflow for utilizing this compound in research.

Determination of Specific Activity: A Practical Protocol

While the supplier's CoA provides a reliable specific activity value, independent verification is a hallmark of good scientific practice. Liquid Scintillation Counting (LSC) is a widely used technique for this purpose.

Principle of Liquid Scintillation Counting

LSC is a technique for quantifying radioactivity by detecting the photons of light emitted when a charged particle (such as a beta particle from ¹⁴C) interacts with a scintillating material. The sample is dissolved in a "cocktail" containing a solvent and a fluor (the scintillator). The energy from the beta particle is transferred to the solvent and then to the fluor, which emits light. This light is detected by photomultiplier tubes (PMTs) in the LSC instrument. The intensity of the light flash is proportional to the energy of the beta particle.

Step-by-Step Protocol for Specific Activity Determination

This protocol outlines the determination of the mass specific activity of this compound.

Materials:

-

This compound stock solution of known concentration (mass/volume).

-

High-precision analytical balance.

-

Volumetric flasks and pipettes (calibrated).

-

Liquid scintillation counter.

-

Liquid scintillation cocktail.

-

Scintillation vials.

-

Appropriate solvent for atrazine (e.g., methanol, DMSO).

Procedure:

-

Preparation of a Standard Solution:

-

Accurately weigh a small amount of the this compound solid using an analytical balance.

-

Dissolve the weighed compound in a precise volume of a suitable solvent in a volumetric flask to create a stock solution of known mass concentration (e.g., in mg/mL).

-

-

Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to create a range of concentrations suitable for LSC analysis. The final concentrations should be within the linear range of the LSC.

-

-

Sample Preparation for LSC:

-

For each dilution, pipette a known volume (e.g., 100 µL) into a liquid scintillation vial.

-

Add an appropriate volume of liquid scintillation cocktail (typically 5-10 mL) to each vial.

-

Prepare a "blank" or "background" sample containing only the solvent and the scintillation cocktail.

-

Cap the vials tightly and mix thoroughly by gentle inversion.

-

-

Liquid Scintillation Counting:

-

Place the vials in the liquid scintillation counter.

-

Allow the samples to dark-adapt within the counter for at least 30 minutes to reduce chemiluminescence.

-

Set the counting parameters for ¹⁴C.

-

Count each sample for a sufficient time to obtain good counting statistics (e.g., until the counting error is less than 2%). The instrument will report the counts per minute (CPM).

-

-

Data Analysis and Calculation:

-

The LSC instrument will provide the CPM for each sample. Many modern counters can also provide Disintegrations Per Minute (DPM) by using a quench correction curve. DPM represents the actual number of radioactive decays occurring per minute.

-

Calculate the mass of this compound in each vial:

-

Mass (mg) = Concentration of dilution (mg/mL) x Volume added to vial (mL)

-

-

Calculate the Specific Activity (in mCi/mg):

-

First, convert DPM to microcuries (µCi): 1 µCi = 2.22 x 10⁶ DPM.

-

Specific Activity (µCi/mg) = (DPM / 2.22 x 10⁶) / Mass (mg)

-

To express in mCi/mg, divide by 1000.

-

-

Molar Specific Activity Calculation

To convert mass specific activity to molar specific activity, use the following formula:

Molar Specific Activity (mCi/mmol) = Mass Specific Activity (mCi/mg) x Molecular Weight of this compound (mg/mmol)

-

Molecular Weight = 221.66 mg/mmol

Safe Handling of this compound

Working with radiolabeled compounds requires strict adherence to safety protocols to minimize exposure and prevent contamination.

-

Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves. When handling stock solutions, consider wearing double gloves.

-

Containment: Use absorbent bench paper to cover work surfaces and trays to contain any potential spills.

-

Ventilation: While ¹⁴C has low volatility, if there is a risk of aerosol formation, work in a fume hood or other ventilated enclosure.

-

Monitoring: Regularly monitor the work area for contamination using a survey meter with a pancake probe or by performing wipe tests. Wipe tests counted in an LSC are the most sensitive method for detecting removable ¹⁴C contamination.

-

Waste Disposal: Dispose of all radioactive waste in properly labeled containers according to your institution's radiation safety guidelines.

Conclusion

This compound is an indispensable tool for researchers investigating the fate and effects of this important herbicide. The specific activity of this radiolabeled compound is a cornerstone of quantitative research, enabling the accurate determination of mass and molar quantities from radioactivity measurements. By understanding the principles of specific activity, adhering to rigorous experimental protocols for its verification, and following stringent safety procedures, researchers can ensure the integrity of their data and the safety of their laboratory environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- European Association of Nuclear Medicine. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. EJNMMI Radiopharmacy and Chemistry, 6(1), 30.

- IUPAC. (1994). Nomenclature for radioanalytical chemistry. Pure and Applied Chemistry, 66(12), 2513-2526.

-

PubChem. (n.d.). Atrazine. National Center for Biotechnology Information. Retrieved from [Link]

- Mandelbaum, R. T., Wackett, L. P., & Allan, D. L. (1993). Mineralization of the s-triazine ring of atrazine by stable bacterial mixed cultures. Applied and Environmental Microbiology, 59(6), 1695–1701.

- Jablonowski, N. D., Koeppchen, S., Hofmann, D., Schaeffer, A., & Burauel, P. (2010). Bioaccessibility of environmentally aged 14C-atrazine residues in an agriculturally used soil and its particle-size aggregates. Journal of Agricultural and Food Chemistry, 58(15), 8756–8762.

- Gallego, S., et al. (2024). Tracking atrazine degradation in soil combining 14C-mineralisation assays and compound-specific isotope analysis. Chemosphere, 363, 142981.

-

NIST. (n.d.). Atrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Atrazine. Retrieved from [Link]

- L'Annunziata, M. F. (Ed.). (2020). Handbook of Radioactivity Analysis (4th ed.). Elsevier.

- Welch, M. J., & Redvanly, C. S. (Eds.). (2003).

-

ResearchGate. (n.d.). Chemical and physical properties of 14 C-ring- labelled compounds used in this study. Retrieved from [Link]

Sources

- 1. abmole.com [abmole.com]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. This compound | C8H14ClN5 | CID 12306646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atrazine [webbook.nist.gov]

- 6. Atrazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to Atrazine-ring-UL-¹⁴C: Applications and Methodologies in Environmental and Toxicological Research

This guide provides an in-depth technical overview of Atrazine-ring-UL-¹⁴C, a critical tool for researchers in environmental science, toxicology, and drug development. We will delve into its chemical properties, synthesis, and, most importantly, its practical application in tracing the metabolic and environmental fate of atrazine. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Chemical Identity and Physicochemical Properties

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide. The designation "ring-UL-¹⁴C" signifies that the atrazine molecule has been synthesized to contain Carbon-14, a radioactive isotope of carbon, uniformly distributed (UL) within its triazine ring structure. This isotopic labeling is crucial as it allows the molecule to be traced through complex biological and environmental systems without altering its fundamental chemical behavior.

The ¹⁴C isotope is a low-energy beta (β⁻) emitter with a long half-life of approximately 5,730 years, making it ideal for long-term studies. Its emissions are readily detectable by liquid scintillation counting (LSC) or other radiological techniques.

Table 1: Physicochemical Properties of Atrazine

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₄ClN₅ | PubChem |

| Molar Mass | 215.68 g/mol | PubChem |

| Appearance | White, crystalline solid | PubChem |

| Melting Point | 175-177 °C | PubChem |

| Water Solubility | 33 mg/L at 22 °C | PubChem |

| Vapor Pressure | 2.89 x 10⁻⁷ mm Hg at 25 °C | PubChem |

| Log Kow (Octanol-Water Partition Coefficient) | 2.61 | PubChem |

Note: The physicochemical properties of the ¹⁴C-labeled form are essentially identical to those of unlabeled atrazine.

Synthesis and Quality Control

The synthesis of Atrazine-ring-UL-¹⁴C involves the use of a ¹⁴C-labeled precursor for the triazine ring, typically ¹⁴C-cyanuric chloride. This precursor is then reacted sequentially with ethylamine and isopropylamine to yield the final atrazine molecule.

Key Quality Control Parameters:

-

Radiochemical Purity: This is the most critical parameter, ensuring that the detected radioactivity corresponds exclusively to the atrazine molecule. It is typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. A minimum purity of >98% is standard for most research applications.

-

Specific Activity: This value, expressed in millicuries per millimole (mCi/mmol) or megabecquerels per millimole (MBq/mmol), defines the amount of radioactivity per unit amount of substance. It is crucial for calculating application rates and interpreting results.

-

Chemical Identity: Confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to verify the correct chemical structure.

Core Applications in Research

The primary utility of Atrazine-ring-UL-¹⁴C lies in its ability to act as a tracer. The stability of the ¹⁴C label within the triazine ring is a key advantage; the ring structure is one of the last parts of the molecule to be degraded, ensuring that the radioactive signal provides a reliable measure of the parent compound and its primary ring-containing metabolites.

Major application areas include:

-

Environmental Fate Studies: Tracking the movement, persistence, and degradation of atrazine in soil, water, and sediment.

-

Metabolism Studies: Elucidating the metabolic pathways of atrazine in plants, animals, and microorganisms.

-

Toxicokinetics: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of atrazine in animal models.

Experimental Protocol: Soil Metabolism and Degradation Study

This section details a representative protocol for assessing the aerobic degradation of Atrazine-ring-UL-¹⁴C in soil, a common regulatory requirement for pesticide registration.

Objective: To determine the rate and pathway of atrazine degradation in a selected soil type under controlled aerobic laboratory conditions.

Methodology:

-

Soil Collection and Characterization:

-

Collect a representative soil sample from the top 0-20 cm layer.

-

Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass. This is crucial for understanding the factors that influence degradation.

-

-

Preparation of ¹⁴C-Atrazine Dosing Solution:

-

Prepare a stock solution of Atrazine-ring-UL-¹⁴C in a suitable solvent (e.g., acetonitrile) of known specific activity.

-

Dilute the stock to a working concentration that, when applied to the soil, achieves the desired experimental concentration (e.g., 1 mg/kg soil).

-

-

Experimental Setup (Metabolism Biometer Flasks):

-

Weigh 50 g (dry weight equivalent) of sieved, pre-incubated soil into biometer flasks.

-

Fortify the soil with the ¹⁴C-atrazine working solution, ensuring even distribution.

-

Adjust the soil moisture to a specific level (e.g., 50% of maximum water holding capacity).

-

Each flask contains a side-arm with a trapping solution (e.g., 1 M NaOH) to capture any ¹⁴C-carbon dioxide (¹⁴CO₂) produced from the mineralization of the atrazine ring.

-

Set up triplicate flasks for each sampling time point, plus sterile (e.g., autoclaved) controls to assess abiotic degradation.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain aerobic conditions by periodically flushing the flasks with air.

-

-

Sampling and Analysis:

-

At designated time points (e.g., 0, 7, 14, 30, 60, 90 days), sacrificially sample triplicate flasks.

-

Analyze the ¹⁴CO₂ trapping solution via Liquid Scintillation Counting (LSC) to quantify mineralization.

-

Extract the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analyze the soil extracts by HPLC with a radioactivity detector to identify and quantify the parent ¹⁴C-atrazine and its radiolabeled metabolites.

-

Perform a combustion analysis on a subsample of the extracted soil to determine the amount of non-extractable (bound) ¹⁴C-residues.

-

Experimental Workflow Diagram

Caption: Workflow for an aerobic soil metabolism study using ¹⁴C-Atrazine.

Data Analysis and Interpretation

The data collected allows for a comprehensive mass balance calculation, accounting for the initial radioactivity applied. The distribution of radioactivity among the parent compound, metabolites, ¹⁴CO₂, and non-extractable residues is determined at each time point.

The degradation of atrazine typically follows first-order kinetics, allowing the calculation of its half-life (DT₅₀) in the soil. The identification of major metabolites is crucial for understanding the degradation pathway and assessing the environmental risk of the transformation products.

Logical Relationship of Measured Endpoints

Caption: Mass balance relationship in a ¹⁴C radiolabeled degradation study.

Safety, Handling, and Disposal

Working with ¹⁴C-labeled compounds requires adherence to strict radiation safety protocols.

-

Designated Areas: All work should be conducted in a designated radioactive materials handling area.

-

Personal Protective Equipment (PPE): Standard laboratory PPE (lab coat, gloves, safety glasses) is mandatory.

-

Contamination Monitoring: Regular wipe tests of work surfaces and equipment are necessary to monitor for potential contamination.

-

Waste Disposal: All radioactive waste (liquid and solid) must be segregated and disposed of according to institutional and national regulations for radioactive waste management.

Conclusion

Atrazine-ring-UL-¹⁴C remains an indispensable tool for accurately tracing the fate of atrazine in complex matrices. The stability of the ring label allows for a complete accounting of the parent herbicide and its primary degradation products. The methodologies outlined in this guide, when combined with robust quality control and safety procedures, provide a reliable framework for generating high-quality data for environmental risk assessment and toxicological studies.

References

-

PubChem. Atrazine Compound Summary. National Center for Biotechnology Information. [Link]

Navigating the Landscape of Radiolabeled Atrazine: A Technical Guide to Commercially Available Atrazine-ring-UL-14C

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Radiolabeling in Atrazine Research

Atrazine, a widely used herbicide, is a subject of intense scientific scrutiny due to its environmental persistence and potential health impacts.[1][2] Understanding its metabolic fate, environmental distribution, and toxicological profile is paramount. For such investigations, radiolabeled compounds are indispensable tools. Specifically, Atrazine uniformly labeled in the triazine ring with Carbon-14 (Atrazine-ring-UL-14C) provides a robust method for tracing the molecule and its metabolites in various biological and environmental systems. The emission of beta particles from the 14C isotope allows for sensitive and quantitative detection, making it the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, as well as environmental fate and ecotoxicology research.

This technical guide provides an in-depth overview of the commercially available sources of this compound, offering a comparative analysis of suppliers and crucial considerations for researchers in procuring this essential radiochemical. Furthermore, it delves into the practical applications and experimental workflows where radiolabeled atrazine is pivotal.

Commercially Available Sources of this compound

The acquisition of radiolabeled compounds requires careful consideration of supplier reputation, product specifications, and the availability of comprehensive analytical data. While the number of off-the-shelf suppliers for a specific compound like this compound can be limited, several reputable companies in the radiochemical space offer this product or provide custom synthesis services.

| Supplier | Product Name/Service | Product Code | Specific Activity | Radiochemical Purity | Notes |

| American Radiolabeled Chemicals, Inc. (ARC) | Atrazine [ring-14C(U)] | ARC 1702 | Not specified in publicly available data; typically high. | >98% (Typical) | A well-established supplier of a wide range of radiolabeled chemicals.[3][4][5] |

| Sigma-Aldrich (MilliporeSigma) | This compound | Not explicitly listed in current catalog; historically a source. | 15.1 mCi/mmol (as per a 2005 publication).[4] | 98.1% (as per a 2005 publication).[4] | Researchers should inquire directly for current availability and specifications. |

| Selcia (as part of Eurofins) | Custom 14C Radiosynthesis | N/A | To be specified by the client. | To be specified by the client. | A leading provider of custom radiolabeling services with extensive experience.[6][7][8][9] |

| Revvity (formerly PerkinElmer) | Custom Radiosynthesis Services | N/A | To be specified by the client. | To be specified by the client. | Offers custom synthesis of 14C and 3H labeled compounds with comprehensive analytical support.[10] |

| ViTrax | Custom Radiosynthesis | N/A | To be specified by the client. | To be specified by the client. | Provides custom synthesis of a wide array of radiolabeled compounds. |

Expert Insight: When selecting a supplier, it is crucial to look beyond the catalog listing. Direct communication with the supplier's technical team is highly recommended to obtain a current Certificate of Analysis (CoA). The CoA provides critical data on specific activity, radiochemical purity, and the analytical methods used for verification (e.g., HPLC, TLC). For long-term studies, inquiring about the compound's stability and recommended storage conditions is also essential.

The Procurement Workflow: A Step-by-Step Guide

The process of acquiring a radiolabeled compound like this compound involves more than a simple purchase order. It is a systematic process that ensures the selected product meets the stringent requirements of the intended research.

Caption: A typical workflow for the procurement of radiolabeled compounds.

Custom Radiosynthesis: A Tailored Solution

In instances where the specific activity or labeling position required for a study is not available off-the-shelf, custom radiosynthesis is the solution. Leading companies like Selcia and Revvity specialize in synthesizing radiolabeled compounds to meet exact research needs.[6][7][8][9][10]

The Causality Behind Choosing Custom Synthesis:

-

Higher Specific Activity: For experiments requiring high sensitivity, a higher specific activity (measured in Curies per millimole) may be necessary than what is commercially available.

-

Specific Labeling Position: Researchers may require the 14C label at a specific atom in the atrazine molecule to trace a particular metabolic pathway.

-

GMP-Grade Material: For studies that will be part of regulatory submissions, Good Manufacturing Practice (GMP) grade material may be required, which is often produced via custom synthesis.

Experimental Protocol: A General Workflow for In Vitro Metabolism Studies Using this compound

The following is a generalized protocol illustrating the use of this compound in an in vitro metabolism study using liver microsomes.

Objective: To determine the rate of metabolism of atrazine in liver microsomes and identify the primary metabolites.

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, a NADPH-generating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add this compound (dissolved in a suitable solvent like methanol or DMSO) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the solvent should be minimal to avoid inhibition of microsomal enzymes.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as an ice-cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis by Radio-HPLC:

-

Inject an aliquot of the supernatant onto a High-Performance Liquid Chromatography (HPLC) system equipped with a radiodetector.

-

Separate the parent atrazine from its metabolites using a suitable chromatographic method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

-

-

Data Analysis:

-

Quantify the amount of parent atrazine remaining and the amount of each metabolite formed at each time point by integrating the peaks from the radio-chromatogram.

-

Calculate the rate of metabolism of atrazine.

-

Illustrative Experimental Workflow

Caption: A simplified workflow for an in vitro atrazine metabolism study.

Conclusion: Ensuring Scientific Rigor Through Informed Sourcing

The use of this compound is fundamental to advancing our understanding of this ubiquitous herbicide. The selection of a reliable commercial source or a competent custom synthesis partner is a critical first step in ensuring the integrity and reproducibility of experimental data. Researchers must diligently evaluate the available options, paying close attention to the purity, specific activity, and accompanying analytical documentation. By following a structured procurement process and understanding the nuances of working with radiolabeled compounds, the scientific community can continue to conduct high-quality research that informs environmental and health risk assessments.

References

-

American Radiolabeled Chemicals, Inc. 14C-Labeled Compounds. [Link]

-

Bio Scientific. American Radiolabelled Chemicals. [Link]

-

Brooks, J. D., & Riviere, J. E. (2005). Predicting skin permeability from complex chemical mixtures. Toxicology and Applied Pharmacology, 208(2), 99-110. [Link]

-

Eurofins Selcia. C-14 Custom Radiolabelling. [Link]

-

Eurofins Selcia. Radiochemistry | Custom 14C Radiolabeling. [Link]

-

American Radiolabeled Chemicals, Inc. 14C-Labeled Compounds Catalog. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12306646, this compound. [Link]

-

U.S. Environmental Protection Agency. Atrazine. [Link]

-

International Agency for Research on Cancer. ATRAZINE 1. Exposure Data. [Link]

-

Agency for Toxic Substances and Disease Registry. Public Health Statement for Atrazine. [Link]

-

Eurofins Selcia. US studies | 14-C Radiolabelled Compounds. [Link]

-

Eurofins Selcia. Radiochemistry | Custom 14C Radiolabeling. [Link]

Sources

- 1. US studies | 14-C Radiolabelled Compounds | Selcia [selcia.com]

- 2. 14C-Labeled Compounds [arcincusa.com]

- 3. 14C-Labeled Compounds [arcincusa.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. American Radiolabelled Chemicals [biosci.com.au]

- 6. atrazine (en) - Probas2 [data.probas.umweltbundesamt.de]

- 7. dokumen.pub [dokumen.pub]

- 8. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]

- 9. Radiochemistry | Custom 14C Radiolabeling | Selcia [selcia.com]

- 10. Elementary Flow Data set: atrazine (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]

Technical Guide: Tracing the Environmental Fate of Atrazine Using Uniformly Labeled 14C-ring Isotopic Studies

Introduction: The Imperative for Precision in Environmental Risk Assessment

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) has been a cornerstone of chemical weed control for decades, particularly in maize and sorghum cultivation[1]. However, its persistence, potential for groundwater contamination, and effects on non-target organisms necessitate a thorough understanding of its environmental fate[2][3]. To meet the stringent data requirements of regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission, developers must meticulously track the parent compound and its transformation products in various environmental compartments[4][5][6].

This technical guide provides an in-depth exploration of the design, execution, and interpretation of environmental fate and metabolism studies using Atrazine-ring-UL-14C (uniformly labeled). The use of radiolabeled test substances is not merely a preference but a regulatory expectation, as it provides the only definitive means to conduct a comprehensive mass balance and trace the disposition of the molecule into parent compound, metabolites, non-extractable residues (NER), and mineralized products like 14CO2[5].

Part 1: The Radiotracer - this compound

Rationale for Uniform Ring Labeling

The strategic placement of the radiolabel is the most critical decision in designing a tracer study. For atrazine, the s-triazine ring is the core of the molecule. The primary metabolic pathways involve the modification or cleavage of the N-alkyl side chains (N-dealkylation) and hydrolysis of the chlorine at the C2 position[7][8].

-

Causality: If the 14C label were placed on one of the alkyl side chains, cleavage of that chain would result in the loss of the radiotracer from the primary molecule of interest. This would lead to an incomplete and misleading assessment, as the persistent triazine ring and its other metabolites would go undetected.

-

Expertise: By uniformly labeling the carbon atoms within the triazine ring (this compound), we ensure that the radioactive signature remains with the core structure, regardless of the metabolic alterations to its side chains. This allows for the comprehensive tracking of all significant transformation products and provides a true accounting of the herbicide's ultimate fate[9].

Synthesis and Quality Control

The synthesis of this compound typically starts with a 14C-labeled precursor like urea, which is used to form the cyanuric acid ring, followed by chlorination and sequential amination[10]. Before use in any regulatory study, the test substance must undergo rigorous quality control:

-

Identity and Purity: Confirmed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS). Chemical purity should typically be >98%.

-

Specific Activity: Precisely measured (e.g., in kBq/mg or mCi/mmol) to allow for accurate conversion of radioactivity measurements (Disintegrations Per Minute, DPM) back to mass units (e.g., µg).

-

Radiochemical Purity: Ensures that the radioactivity is almost exclusively associated with the atrazine molecule.

Part 2: Core Study Designs & Methodologies

The following sections detail the protocols for key studies that form the foundation of an environmental risk assessment package for atrazine.

Aerobic Soil Metabolism & Degradation

Objective: To determine the rate and pathway of atrazine degradation in soil under aerobic conditions, quantifying the distribution of radioactivity among the parent compound, metabolites, non-extractable residues, and mineralization to 14CO2.

Experimental Workflow: Aerobic Soil Metabolism Study

Caption: Workflow for a typical 14C-Atrazine aerobic soil metabolism study.

Detailed Step-by-Step Protocol:

-

Soil Sourcing and Characterization:

-

Select representative agricultural soils, ensuring a range of textures, organic matter content, and pH.

-

Characterize each soil type for properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Sieve the soil (e.g., to <2 mm) to ensure homogeneity and remove large debris.

-

-

Preparation and Application:

-

Prepare a stock solution of this compound of known specific activity. Often, this is co-applied with a commercial formulation of non-labeled atrazine to simulate field conditions[3].

-

Adjust the moisture of the bulk soil to a percentage of its maximum water holding capacity (MWHC), typically 40-60%, to maintain aerobic microbial activity.

-

Weigh equivalent amounts of the prepared soil into incubation vessels (e.g., 50-100 g dry weight equivalent per replicate).

-

Apply the 14C-atrazine solution evenly to the soil surface, typically at a rate equivalent to the maximum recommended field application rate.

-

-

Incubation:

-

Place the vessels in a temperature-controlled incubator (e.g., 20-25°C) in the dark to prevent photodegradation.

-

Each incubation vessel is connected to a trapping system to capture volatile organics and 14CO2. A common setup involves passing a slow stream of humidified, CO2-free air over the soil and then through traps containing ethylene glycol (for organic volatiles) and sodium hydroxide (NaOH) solution (for CO2).

-

Maintain soil moisture throughout the incubation period by periodic addition of water.

-

-

Sampling and Analysis:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate vessels for analysis.

-

The NaOH traps are sampled more frequently to create a cumulative mineralization curve. The 14C content is quantified by Liquid Scintillation Counting (LSC).

-

The soil from each sacrificed vessel is extracted using an appropriate solvent system (e.g., acetonitrile/water mixtures). This is often performed multiple times to ensure exhaustive extraction.

-

The resulting soil extract is analyzed by radio-HPLC or radio-TLC to separate and quantify the parent 14C-atrazine and its 14C-metabolites. Identification of metabolites is confirmed by co-chromatography with authentic standards and often by LC-MS[11][12].

-

The post-extraction soil solids are air-dried and analyzed for non-extractable residues (NER) by combustion analysis, where the soil is oxidized to release all remaining 14C as 14CO2, which is then trapped and quantified by LSC.

-

Data Presentation: Atrazine Degradation in Soil

| Parameter | Rhodic Hapludox Soil[13] | Xanthic Haplustox Soil[13] | Surface Soil (0-30 cm)[14] | Subsurface Soil (90-120 cm)[14] |

| Incubation Period (days) | 85 | 85 | N/A | N/A |

| 14C-Atrazine Mineralization (%) | 82% | 74% | Decreased with depth | Decreased with depth |

| Half-life (DT50) (days) | Not Reported | Not Reported | 41 | 231 |

| Major Metabolites Identified | Hydroxyatrazine, N-dealkyl metabolites | Hydroxyatrazine, N-dealkyl metabolites | Deethylatrazine, Hydroxyatrazine | Deethylatrazine, Hydroxyatrazine |

Note: Data synthesized from multiple studies for comparative purposes. Conditions may vary between studies.

Leaching Potential: Aged Residue Column Studies

Objective: To evaluate the mobility of atrazine and its degradation products through the soil profile and assess the potential for groundwater contamination.

Trustworthiness through Design: This protocol is self-validating by accounting for all applied radioactivity. The sum of 14C in the leachate, the soil column sections, and any evolved 14CO2 should closely match the initial applied amount (typically >95% recovery).

Detailed Step-by-Step Protocol:

-

Column Preparation:

-

Collect undisturbed soil columns or pack representative soil into columns (e.g., 30-50 cm length, 5-10 cm diameter).

-

Pre-condition the columns by slowly passing a solution (e.g., 0.01 M CaCl2) through them until a steady flow is achieved.

-

-

Aging and Leaching:

-

Apply this compound to the top surface of the columns.

-

"Age" the treated soil for a period (e.g., 2-30 days) under controlled conditions to allow for initial degradation and sorption processes to occur, which is more representative of a real-world scenario.

-

Initiate the leaching event by applying a simulated rainfall regime (e.g., using a peristaltic pump to deliver a set volume of 0.01 M CaCl2 solution over a specific period).

-

-

Sample Collection and Analysis:

-

Collect the leachate from the bottom of the columns in fractions.

-

Quantify the total radioactivity in each leachate fraction using LSC.

-

Pool relevant leachate fractions and analyze via radio-HPLC to identify and quantify 14C-atrazine and its mobile metabolites[15].

-

After the leaching phase, section the soil column (e.g., into 5 cm segments).

-

Analyze each soil section by extraction and combustion to determine the vertical distribution of the remaining radioactivity.

-

Data Presentation: Leaching of 14C-Atrazine Residues

| Study Parameter | Finding | Source |

| Leaching in Brazilian Oxisol | < 0.2% of applied 14C was leached over two months. | [3] |

| Mobility Classification | Leached radioactivity allows for mobility classification of atrazine and its derivatives. | [15] |

| Predominant Leached Metabolite | Deethylatrazine was the predominant metabolite found in leached water. | [15] |

| Long-term Persistence | Atrazine and hydroxyatrazine were detected in the 55-60 cm soil layer 22 years after application, indicating long-term leaching potential. | [2] |

Plant Metabolism & Uptake

Objective: To determine the extent of atrazine uptake by plants from the soil, its translocation within the plant, and the nature of the resulting metabolites in various plant tissues.

Detailed Step-by-Step Protocol:

-

Experimental Setup:

-

Grow representative crops (e.g., corn as a target crop, wheat as a rotational crop) in pots containing soil treated with this compound.

-

Maintain the plants in a controlled environment (growth chamber or greenhouse).

-

-

Sampling:

-

Harvest plants at various growth stages (e.g., mid-growth, maturity).

-

At final harvest, separate the plants into different parts: roots, stems, leaves, and edible commodities (e.g., grain). Also, collect the soil from the pots.

-

-

Analysis:

-

Determine the total radioactivity in each plant part and the soil via combustion analysis.

-

Homogenize and extract the plant tissues with appropriate solvents.

-

Analyze the extracts by radio-HPLC to characterize the metabolite profile. The goal is to identify the components of the Total Radioactive Residue (TRR).

-

Characterize the non-extractable (bound) residues in the plant matrix.

-

Atrazine Metabolic Pathways

Caption: Primary degradation and metabolic pathways of Atrazine.

Part 3: Analytical Methodologies & Data Integrity

The trustworthiness of any 14C study hinges on the robustness of its analytical methods.

-

Liquid Scintillation Counting (LSC): The foundational technique for quantifying radioactivity in liquid samples (e.g., solvent extracts, NaOH traps, leachate). It is essential for determining total radioactivity and constructing the mass balance.

-

Chromatography (HPLC & TLC): Radio-HPLC is the workhorse for separating and quantifying the parent compound and its metabolites in extracts. It provides high resolution and accurate quantification when coupled with a radiometric flow detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the structural confirmation of metabolites after derivatization[12][16]. It provides definitive identification based on mass spectra.

-

Combustion Analysis: Used to quantify the total 14C remaining in solid samples (soil, plant tissue) after extraction, representing the non-extractable or bound residues.

Conclusion: A Self-Validating System for Regulatory Confidence

Studies employing this compound are indispensable for building a comprehensive and scientifically defensible environmental risk assessment. The use of a uniformly ring-labeled molecule is a critical choice that ensures a complete mass balance can be achieved, accounting for all transformation products. The integration of robust experimental designs, detailed step-by-step protocols, and powerful analytical techniques creates a self-validating system. By meticulously tracking the 14C label from initial application through its distribution into metabolites, bound residues, and eventual mineralization, researchers can provide regulatory agencies with the high-quality data needed to make informed decisions about the safe use of atrazine.

References

- Accelerated Degradation of 14C-Atrazine in Brazilian Soils from Different Regions. (n.d.). Weed Science Society of America.

-

Brouwer, W. W. M., Boesten, J. J. T. I., & Siegers, W. G. (1995). Persistence and degradation of [14C]atrazine and [14C]deisopropylatrazine as affected by soil depth and moisture conditions. Environmental Toxicology and Chemistry, 14(9), 1533-1541. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticide Data Requirements. US EPA. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Atrazine. ATSDR. [Link]

-

Jablonowski, N. D., Koeppchen, S., Hofmann, D., Schaeffer, A., & Burauel, P. (2009). Persistence of C-14-labeled atrazine and its residues in a field lysimeter soil after 22 years. Environmental Pollution, 157(7), 2126-2131. [Link]

-

Langenbach, T., Schroll, R., & Paim, S. (2000). Fate and Distribution of 14C-atrazine in a Tropical Oxisol. Chemosphere, 40(5), 449-455. [Link]

-

Schiavon, M. (1988). Studies of the leaching of atrazine, of its chlorinated derivatives, and of hydroxyatrazine from soil using 14C ring-labeled compounds under outdoor conditions. Ecotoxicology and Environmental Safety, 15(1), 46-54. [Link]

-

Struthers, J. K., Jayachandran, K., & Moorman, T. B. (1998). Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil. Applied and Environmental Microbiology, 64(9), 3368-3375. [Link]

-

Selcia. (2015). The Use of Radiolabelled Pesticides in R & D. Selcia. [Link]

-

Gallego, S., et al. (n.d.). Tracking atrazine degradation in soil combining 14C-mineralisation assays and compound-specific isotope analysis. Semantic Scholar. [Link]

-

Gallego, S., et al. (2024). Tracking atrazine degradation in soil combining 14C-mineralisation assays and compound-specific isotope analysis. Chemosphere, 363, 142981. [Link]

-

Jablonowski, N. D., et al. (2010). Bioaccessibility of Environmentally Aged 14 C-Atrazine Residues in an Agriculturally Used Soil and Its Particle-Size Aggregates. Journal of Agricultural and Food Chemistry, 58(15), 8756-8763. [Link]

-

Jablonowski, N. D., et al. (2009). Persistence of 14C-labeled atrazine and its residues in a field lysimeter soil after 22 years. Environmental Pollution, 157(7), 2126-2131. [Link]

-

Mandelbaum, R. T., Wackett, L. P., & Allan, D. L. (1993). Mineralization of the s-triazine ring of atrazine by stable bacterial mixed cultures. Applied and Environmental Microbiology, 59(6), 1695-1701. [Link]

-

Andreozzi, R., et al. (2004). Fate of the herbicide 14C-atrazine during sewage treatment on a lab-scale bioreactor. Journal of Environmental Science and Health, Part B, 39(4), 537-548. [Link]

-

Shaner, D. L., & Henry, W. B. (2007). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. Weed Technology, 21(4), 1061-1065. [Link]

-

Health Canada. (1998). Residue Chemistry Guidelines, Section 9: Crop Field Trials. Government of Canada. [Link]

-

Meyer, M. T. (1995). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]

-

Cowles, J., et al. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7296-7301. [Link]

-

Shimabukuro, R. H., et al. (1970). Atrazine metabolism and herbicidal selectivity. Plant Physiology, 46(1), 103-107. [Link]

-

Lin, C. H., et al. (2003). Uptake of C14-atrazine by prairie grasses in a phytoremediation setting. Journal of Environmental Science and Health, Part B, 38(6), 773-787. [Link]

-

European Commission. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission's Food Safety. [Link]

-

Jablonowski, N. D., et al. (2010). Bioaccessibility of environmentally aged 14C-atrazine residues in an agriculturally used soil and its particle-size aggregates. Journal of Agricultural and Food Chemistry, 58(15), 8756-8763. [Link]

-

de Oliveira, A. S., et al. (2024). A Comprehensive Review on Atrazine Adsorption: From Environmental Contamination to Efficient Removal Technologies. MDPI. [Link]

-

U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA. [Link]

-

Clay, S. A., & Lems, T. (1995). Atrazine and Alachlor Adsorption Characteristics to Benchmark Soil Series in Eastern South Dakota. South Dakota State University. [Link]

-

Langenbach, T., et al. (2001). Atrazine leaching through surface and subsurface of a tropical Oxisol. Water, Air, and Soil Pollution, 128(3-4), 345-356. [Link]

-

van der Merwe, D. F. (2004). Evaluation of manufacturing processes for the production of atrazine. CORE. [Link]

-

Tang, J., et al. (1998). Relationship between uptake capacity and differential toxicity of the herbicide atrazine in selected microalgal species. Environmental Toxicology and Chemistry, 17(5), 972-978. [Link]

-

Chen, S., et al. (2013). Synthesis of C-13-labeled atrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(5), 305-306. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fate and distribution of 14C-atrazine in a tropical oxisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. selcia.com [selcia.com]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mineralization of the s-triazine ring of atrazine by stable bacterial mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of C-13-labeled atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Studies of the leaching of atrazine, of its chlorinated derivatives, and of hydroxyatrazine from soil using 14C ring-labeled compounds under outdoor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Atrazine-ring-UL-14C

Foreword: Tracing the Journey of a Ubiquitous Herbicide

Atrazine, a member of the s-triazine class of herbicides, has been a cornerstone of weed management in agriculture for decades. Its efficacy and cost-effectiveness have led to widespread use, but also to its frequent detection in soil, surface water, and groundwater.[1] Understanding the intricate pathways of its degradation, persistence, and movement through the environment is not merely an academic exercise; it is a critical necessity for accurate risk assessment, the development of effective remediation strategies, and the protection of ecosystems and water resources.

This guide provides a technical exploration into the environmental fate and transport of atrazine, with a specific focus on studies utilizing uniformly labeled, carbon-14 ring-labeled atrazine (Atrazine-ring-UL-14C). The use of radiotracers is paramount in this field.[2] It offers unparalleled sensitivity and specificity, allowing scientists to trace the parent molecule and its transformation products through complex environmental matrices, quantify mineralization to CO2, and characterize the formation of unextractable, "bound" residues.[2][3] This self-validating system, where the radioactive tag provides a definitive mass balance, is the gold standard for generating the robust data required by regulatory bodies and environmental modelers.[4]

Here, we move beyond a simple recitation of facts to delve into the causality behind the processes and the experimental designs used to elucidate them. We will explore the key abiotic and biotic transformations, the physicochemical interactions with soil and sediment, and the transport mechanisms that govern atrazine's ultimate distribution in the environment.

Physicochemical Profile and Its Environmental Implications

The environmental behavior of any compound begins with its intrinsic properties. For atrazine, these characteristics dictate its partitioning between water, soil, and air, and its susceptibility to various degradation forces.

| Property | Value | Environmental Significance |

| Chemical Formula | C₈H₁₄ClN₅ | s-triazine ring structure is key to its herbicidal action and persistence. |

| Molar Mass | 215.68 g/mol | Influences diffusion and transport rates. |

| Water Solubility | 30-33 mg/L (at 20-22°C) | Low to moderate solubility limits dissolution but allows for transport in aqueous phases.[5][6] |

| Vapor Pressure | 2.89 x 10⁻⁷ mmHg (at 20°C) | Low volatility; significant atmospheric transport is primarily through spray drift and on particulates, not volatilization from soil.[1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.61 | Indicates a moderate potential for partitioning into organic matter in soil and biota. |

| pKa (Acid Dissociation Constant) | 1.7 | Weak base; protonation occurs in acidic environments, increasing its solubility and altering its sorption behavior. |

The decision to use ring-labeled 14C-atrazine is a critical experimental choice. Because the s-triazine ring is the most persistent part of the molecule, labeling the ring ensures that the tracer remains associated with the core structure through initial degradation steps like N-dealkylation.[4] This allows for a complete accounting of all major chlorinated metabolites and the ultimate fate of the ring itself, including its potential mineralization to ¹⁴CO₂ or incorporation into bound residues.[7]

Degradation Pathways: The Transformation of Atrazine

The dissipation of atrazine from the environment is a multifaceted process involving both abiotic and biotic mechanisms. These pathways often occur concurrently, and their relative importance is dictated by specific environmental conditions such as pH, temperature, light intensity, and microbial activity.

Abiotic Degradation

Abiotic processes are chemical reactions that occur without the direct involvement of microorganisms. For atrazine, the primary abiotic pathways are hydrolysis and photolysis.

2.1.1 Hydrolysis Hydrolysis is a significant pathway, particularly in acidic or low-pH environments.[8] It involves the chemical replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, forming hydroxyatrazine (HA) . This reaction can be catalyzed by soil surfaces.[8] The formation of hydroxyatrazine is a critical detoxification step, as HA is non-phytotoxic and binds more strongly to soil particles than the parent atrazine, making it less mobile.[8]

2.1.2 Photolysis (Photodegradation) Atrazine can be degraded by sunlight, both directly and indirectly.[9][10]

-

Direct Photolysis: Occurs when atrazine absorbs ultraviolet (UV) radiation, leading to its transformation. The quantum yield for direct photolysis of atrazine at 254 nm is 0.037 mol photon⁻¹.[9][10]

-

Indirect Photolysis: This is often more significant in natural waters. It involves photosensitizing agents like humic and fulvic acids, which absorb sunlight and produce reactive oxygen species that in turn degrade the atrazine molecule.[9][11] At higher concentrations, humic acids can also catalyze hydrolysis, accelerating atrazine degradation.[9][10]

Biotic Degradation (Biodegradation)

Biodegradation is the primary mechanism for the complete mineralization of atrazine in most soil and aquatic systems.[7] It is carried out by a diverse range of microorganisms, including bacteria such as Pseudomonas, Agrobacterium, and Arthrobacter species.[7][12][13] The degradation typically proceeds through a well-characterized enzymatic pathway.

The key steps are:

-

Hydrolytic Dechlorination: The enzyme AtzA (or TrzN) catalyzes the hydrolysis of atrazine to hydroxyatrazine. This is often the rate-limiting first step in the mineralization pathway.[14]

-

N-Dealkylation: The ethyl and isopropyl side chains are sequentially removed. The enzyme AtzB hydrolyzes hydroxyatrazine to N-isopropylammelide, and the enzyme AtzC subsequently hydrolyzes this product to cyanuric acid.[14]

-

Ring Cleavage: The triazine ring of cyanuric acid is cleaved by a series of enzymes (AtzD, AtzE, AtzF ) to yield ammonia and carbon dioxide, completing the mineralization process.[14]

It's important to note that N-dealkylation can also occur before dechlorination, leading to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA), which are the most commonly detected metabolites in water resources.[6][8] These metabolites are generally more mobile than atrazine itself.[8]

Environmental Transport: Mobility and Distribution

The transport of atrazine from its point of application is governed by its interactions with the soil matrix and the movement of water.

Sorption and Desorption in Soil

Sorption, the binding of atrazine to soil particles, is the single most important process affecting its mobility.[8] Stronger sorption leads to less leaching and runoff. The key factors influencing sorption are:

-

Soil Organic Matter (OM): This is the dominant factor. Atrazine adsorbs to OM through mechanisms like hydrogen bonding and hydrophobic interactions.[15][16] Soils with higher OM content exhibit significantly higher atrazine sorption and thus lower mobility.[15]

-

Clay Content and Type: Clay minerals provide surfaces for adsorption, though their influence is generally secondary to that of organic matter.

-

Soil pH: In soils with pH below its pKa of 1.7, atrazine becomes protonated (positively charged), increasing its sorption to negatively charged clay and organic matter surfaces. However, under typical agricultural soil pH (5-8), atrazine is neutral, and OM is the primary driver of sorption.[8]

The strength of sorption is quantified by the soil-water partitioning coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

| Soil Type | Organic Carbon (%) | Koc (mL/g) | Mobility Potential |

| Sandy Loam | 0.5 - 1.5 | ~50 - 100 | High |

| Silt Loam | 1.5 - 3.0 | ~100 - 160 | Moderate |

| Clay Loam | 2.5 - 5.0 | ~140 - 250 | Low |

Note: Koc values are approximate and can vary. Higher Koc indicates stronger sorption and lower mobility.

Leaching and Runoff

Due to its moderate persistence and relatively weak sorption in low-organic matter soils, atrazine has a high potential to move with water.[5][17]

-

Leaching: The downward movement of atrazine through the soil profile with infiltrating water. This is a primary pathway for groundwater contamination, especially in sandy soils with low organic matter.[18] Preferential flow through macropores (e.g., root channels, cracks) can also lead to rapid transport to deeper soil layers, bypassing the bulk soil matrix where most degradation and sorption would occur.[8]

-

Runoff: The transport of atrazine across the soil surface with storm water. This is the main route of entry into surface water bodies like streams, rivers, and reservoirs.[1][19] The highest losses typically occur during the first major rainfall event following application.[19]

Protocol: Soil Column Leaching Study with this compound

This protocol is designed to quantify the mobility and leaching potential of atrazine in a controlled laboratory setting. The use of ¹⁴C-atrazine allows for a complete mass balance of the applied radioactivity.

Objective: To determine the distribution of ¹⁴C-atrazine and its degradation products in the soil column profile and in the collected leachate over time.

Materials:

-

Intact or repacked soil columns (e.g., 30 cm length, 10 cm diameter).

-

This compound stock solution of known specific activity.

-

Formulated (non-labeled) atrazine.

-

Simulated rainwater solution (e.g., 0.01 M CaCl₂).

-

Peristaltic pump or rainfall simulator.

-

Fraction collector for leachate.

-

Liquid Scintillation Counter (LSC) and scintillation cocktail.

-

HPLC with a radioactivity detector.

-

Soil extraction apparatus (e.g., Accelerated Solvent Extractor).

-

Soil combustion oxidizer.

Methodology:

-

Column Preparation: Select soil representative of the study area. Columns can be packed to a uniform bulk density or collected as intact field cores to preserve natural soil structure (and macropores). Pre-condition the columns by slowly saturating from the bottom with the simulated rainwater solution.

-

Atrazine Application: Prepare a treatment solution containing a mixture of formulated atrazine and ¹⁴C-atrazine to achieve the desired application rate (e.g., 1.5 kg/ha ) and a detectable level of radioactivity. Apply the solution evenly to the surface of the soil column.

-

Leaching Simulation: Apply simulated rainfall at a defined rate (e.g., 1 cm/day). Collect the leachate in fractions (e.g., every 24 hours) using a fraction collector.

-

Leachate Analysis:

-

Measure the total volume of each leachate fraction.

-

Determine the total ¹⁴C-activity in an aliquot of each fraction using LSC. This quantifies the total radioactivity leached over time.

-

Pool leachate fractions for further analysis by HPLC with a radioactivity detector to identify and quantify parent atrazine and its ¹⁴C-metabolites (e.g., DEA, DIA, HA).

-

-

Column Sectioning and Analysis (at study termination):

-

Carefully extrude the soil core from the column.

-

Section the core into depth increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).

-

Homogenize the soil from each section.

-

-

Soil Extraction and Analysis:

-

Extract a subsample from each depth increment with an appropriate solvent (e.g., acetonitrile/water).

-

Analyze the extract for total ¹⁴C-activity by LSC.

-

Characterize the ¹⁴C-residues in the extract using radio-HPLC to determine the depth distribution of parent atrazine and its extractable metabolites.

-

-

Bound Residue Analysis:

-

Analyze the post-extraction soil solids for remaining ¹⁴C-activity via combustion analysis. This quantifies the non-extractable or "bound" ¹⁴C-residues.

-

-

Mass Balance Calculation: Sum the total radioactivity recovered in the leachate, the soil extracts (from all depths), and the bound residues (from all depths). Express this as a percentage of the initially applied ¹⁴C-activity. A recovery of 90-110% is considered acceptable and validates the experimental procedure.

Persistence and Bioaccumulation

Environmental Persistence

The persistence of atrazine is highly variable and reported as its half-life (DT₅₀), the time it takes for 50% of the initial amount to dissipate.

-

Soil: The average half-life in soil is typically around 60-75 days, but this can range from a few days to over a year depending on conditions.[5][20] Persistence is longer in cool, dry, or low-microbial activity soils.[5] Some studies have detected atrazine and its metabolites in soil more than 20 years after application, highlighting the potential for very long-term persistence of a fraction of the applied dose, likely as bound residues.[21][22]

-

Water: In water exposed to sunlight, the half-life is approximately 168 days.[5] In the absence of light and oxygen (e.g., in some groundwater), the half-life can be much longer, around 578 days.[5]

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the net uptake of a chemical by an organism from all sources (water, food, sediment). Bioconcentration refers to uptake from water alone.

-

Potential: With a Log Kₒw of 2.61, atrazine has a low to moderate potential to bioaccumulate.

-

Observed Effects: Atrazine is not expected to significantly accumulate in animals.[5] Depuration (release from tissues) is relatively rapid, with half-lives of less than 72 hours in vertebrates.[20] While bioconcentration factors (BCF) can range (e.g., from <1 for crayfish to ~10 for some fish species), there is no evidence of significant biomagnification in aquatic food chains.[20][23] The primary risk to aquatic organisms is often considered to be direct toxicity or indirect effects from atrazine's herbicidal action on primary producers (algae, macrophytes), which form the base of the food web.[20]

Conclusion

-

Degradation: Biodegradation is the ultimate pathway to complete mineralization, but abiotic processes like hydrolysis and photolysis are critical transformation routes, especially for forming the less mobile hydroxyatrazine metabolite.

-

Transport: Mobility is primarily controlled by sorption to soil organic matter. In soils with low organic content, atrazine is prone to leaching into groundwater and transport via runoff into surface waters.

-

Persistence: While atrazine's half-life is moderate under typical conditions, a fraction can persist for very long periods, likely becoming physically protected within the soil matrix or forming bound residues.

-

Bioaccumulation: Atrazine shows a low potential for bioaccumulation and does not biomagnify through food webs.

This guide has outlined the core principles and experimental frameworks used to assess the environmental journey of atrazine. The continued use of robust methodologies, particularly those employing isotopic tracers, remains essential for refining environmental models, ensuring water quality, and developing sustainable agricultural practices.

References

-

Prosen, H., & Zupancic-Kralj, L. (2005). Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids. Environmental Pollution. [Link]

-

Strong, L. C., Rosazza, C., & Sadowsky, M. J. (2000). Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil. Applied and Environmental Microbiology. [Link]

-

Gao, J., Liu, J., & Wang, S. (1998). Atrazine retention and transport in soils. Journal of Environmental Sciences. [Link]

-

Jena, S., & Gupta, S. K. (2022). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. Foods. [Link]

-

National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services. [Link]

-

Casida, J. E. (1976). Use of Isotopic Tracers in Pesticide and Environmental Contamination Research. International Atomic Energy Agency (IAEA). [Link]

-

Prosen, H., & Zupancic-Kralj, L. (2005). Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids. ResearchGate. [Link]

-

Wang, Q., Xie, S., & Hua, R. (2022). Biodegradation of atrazine by three strains: identification, enzymes activities, and biodegradation mechanism. Bioengineered. [Link]

-

Purdue University. (n.d.). Atrazine Use and Weed Management Strategies to Protect Surface Water Quality. Purdue Agriculture. [Link]

-

Rutgers, The State University of New Jersey. (n.d.). Abiotic Degradation of Atrazine on Iron and Manganese. NIFA Reporting Portal. [Link]

-

Kansas State University. (2019). Recommended Atrazine Best Management Practices (BMPs) for Surface Water Quality. K-State Research and Extension. [Link]

-

Kentucky Department of Agriculture. (n.d.). Guidelines for atrazine use and application for groundwater and surface water protection best management practices. Regulations.gov. [Link]

-

da Silva, A. A., et al. (2020). Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol. Planta Daninha. [Link]

-

Chen, Z. (1995). Studies of radioisotope tracer technique and its applications to pesticide sciences in China. OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Degradation pathway of atrazine through biotic treatment process. [Link]

-

Jablonowski, N. D., et al. (2009). Persistence of 14C-labeled atrazine and its residues in a field lysimeter soil after 22 years. ResearchGate. [Link]

-

Cuervo-Nuñez, A., et al. (2023). Atrazine Sorption Kinetics of Two Mexican Agricultural Soils: Effect of Organic Matter. International Journal of Environmental Research. [Link]

-

ResearchGate. (n.d.). Degradation pathways of atrazine. [Link]

-

Barriuso, E., et al. (1992). Kinetics and Mechanisms of Atrazine Adsorption and Desorption in Soils Under No-Till and Conventional Management. UKnowledge. [Link]

-

International Atomic Energy Agency (IAEA). (1975). Origin and fate of chemical residues in food, agriculture and fisheries. IAEA Publications. [Link]

-

Barriuso, E., et al. (1992). Kinetics and Mechanisms of Atrazine Adsorption and Desorption in Soils Under No-Till and Conventional Management. UKnowledge. [Link]

-

Singh, J., & Singh, D. K. (2018). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. Environmental Science and Pollution Research. [Link]

-

de Oliveira, A. F., et al. (2018). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. Journal of the Brazilian Chemical Society. [Link]

-

Dimou, A. D., & Sakkas, V. A. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental Toxicology and Chemistry. [Link]

-

ResearchGate. (n.d.). Microbial Degradation of Atrazine in Soils, Sediments, and Surface Water. [Link]

-

Langenbach, T., Schroll, R., & Paim, S. (2000). Fate and Distribution of 14C-atrazine in a Tropical Oxisol. Chemosphere. [Link]

-

ResearchGate. (n.d.). Atrazine behavior in an agricultural soil: adsorption–desorption, leaching, and bioaugmentation with Arthrobacter sp. strain AAC22. [Link]

-

de Castro, V. M., et al. (2017). Impact of Atrazine Exposure on the Microbial Community Structure in a Brazilian Tropical Latosol Soil. Frontiers in Microbiology. [Link]

-

ResearchGate. (n.d.). Soil and Herbicide Properties Influenced Mobility of Atrazine, Metolachlor, and Primisulfuron-Methyl in Field Lysimeters. [Link]

-

ResearchGate. (n.d.). Physiochemical assessment of environmental behaviors of herbicide atrazine in soils associated with its degradation and bioavailability to weeds. [Link]

-

Salazar-Ledesma, M., et al. (2021). Mobility of atrazine in two types of soil in the state of Puebla. Terra Latinoamericana. [Link]

-

Jablonowski, N. D., et al. (2009). Persistence of 14C-labeled atrazine and its residues in a field lysimeter soil after 22years. Environmental Pollution. [Link]

- International Atomic Energy Agency. (1972). Radiotracer Studies of Chemical Residues in Food and Agriculture. Google Books.

-

ResearchGate. (n.d.). Fate of the herbicide 14C-atrazine during sewage treatment on a lab-scale bioreactor. [Link]

-

Tierney, K. B., et al. (2020). Environmentally relevant atrazine exposure leads to increases in DNA damage and changes in morphology in the hepatopancreas of crayfish (Faxonius virilis). PLOS ONE. [Link]

-

ResearchGate. (n.d.). Navigating soil journey of atrazine: raveling leaching dynamics and crop response to dose variability. [Link]

-

Eisler, R. (1989). Atrazine Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. University of Nebraska - Lincoln Digital Commons. [Link]

-

International Atomic Energy Agency (IAEA). (1985). Radiotracer studies of bound pesticide residues in soil, plants and food. IAEA Publications. [Link]

-

FishSens Magazine. (2023). How Atrazine Impacts Aquatic Systems. [Link]

-

Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Atrazine. CCME. [Link]

-

Jablonowski, N. D., et al. (2009). Persistence of 14C-labeled atrazine and its residues in a field lysimeter soil after 22years. Environmental Pollution. [Link]

-

Semantic Scholar. (1993). Ecotoxicological relevance of atrazine in aquatic systems. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Atrazine. Toxicological Profile for Atrazine. [Link]

-

U.S. Department of Agriculture, Agricultural Research Service. (2008). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. [Link]

-

Penuela, G. A., & Barcelo, D. (2000). HPLC determination of atrazine and principal degradates in agricultural soils and associated surface and ground water. ACS Publications. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. iaea.org [iaea.org]

- 3. www-pub.iaea.org [www-pub.iaea.org]

- 4. osti.gov [osti.gov]

- 5. Atrazine Fact Sheet [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. tandfonline.com [tandfonline.com]

- 13. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. tandfonline.com [tandfonline.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. scielo.org.mx [scielo.org.mx]

- 19. ag.purdue.edu [ag.purdue.edu]

- 20. "Atrazine Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Revi" by Ronald Eisler [digitalcommons.unl.edu]

- 21. researchgate.net [researchgate.net]

- 22. Persistence of 14C-labeled atrazine and its residues in a field lysimeter soil after 22years | Scilit [scilit.com]

- 23. ccme.ca [ccme.ca]

An In-depth Technical Guide to the Degradation Pathways of Atrazine-ring-UL-¹⁴C in Soil

Introduction: Tracing the Fate of Atrazine in the Soil Matrix